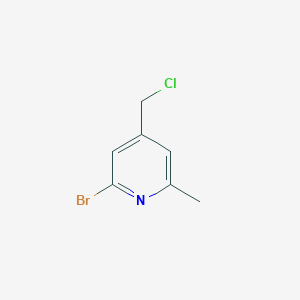
2-Bromo-4-(chloromethyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(chloromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-6-methylpyridine typically involves the bromination and chloromethylation of 6-methylpyridine. One common method includes:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chloromethylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-bromo-4-(chloromethyl)-6-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-4-methyl-6-methylpyridine.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)-6-methylpyridine involves its interaction with molecular targets through its reactive bromine and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to inhibition or modification of their function. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloromethylpyridine: Lacks the methyl group at the 6-position, making it less sterically hindered.
2-Chloro-4-(chloromethyl)-6-methylpyridine: Substitutes chlorine for bromine at the 2-position, affecting its reactivity and selectivity.
2-Bromo-4-(methylthio)-6-methylpyridine: Contains a methylthio group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-4-(chloromethyl)-6-methylpyridine is unique due to the combination of bromine, chloromethyl, and methyl groups on the pyridine ring. This specific arrangement provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4H2,1H3 |
InChI Key |
DPQZUKALVPILNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















